molecular formula C15H8Cl2O5 B12772478 5,7-Dichloroemodin CAS No. 19697-87-1

5,7-Dichloroemodin

Cat. No.: B12772478
CAS No.: 19697-87-1
M. Wt: 339.1 g/mol
InChI Key: ANEHFIKAXIZHIZ-UHFFFAOYSA-N
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Description

5,7-Dichloroemodin is a chlorinated anthraquinone derivative with the molecular formula C₁₅H₈Cl₂O₅. It is naturally found in fungal species such as Dermocybe sanguinea and lichens like Nephroma laevigatum and Heterodermia obscurata . Structurally, it features two chlorine atoms at positions 5 and 7 of the emodin backbone, which enhance its electron-withdrawing properties and influence its bioactivity . This compound exhibits diverse biological activities, including enzyme inhibition, cytotoxicity against cancer cells, and antiviral effects .

Properties

CAS No.

19697-87-1

Molecular Formula

C15H8Cl2O5

Molecular Weight

339.1 g/mol

IUPAC Name

1,3-dichloro-2,4,5-trihydroxy-7-methylanthracene-9,10-dione

InChI

InChI=1S/C15H8Cl2O5/c1-4-2-5-7(6(18)3-4)13(20)9-8(12(5)19)10(16)15(22)11(17)14(9)21/h2-3,18,21-22H,1H3

InChI Key

ANEHFIKAXIZHIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)Cl)O)Cl

Origin of Product

United States

Preparation Methods

5,7-Dichloroemodin can be synthesized from emodin through chlorinationThis can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the chlorination process.

Chemical Reactions Analysis

5,7-Dichloroemodin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5,7-Dichloroemodin involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, such as the endothelin-1 type B receptor . This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer activities. The compound’s ability to interact with multiple molecular pathways makes it a versatile agent in therapeutic research .

Comparison with Similar Compounds

Enzyme Inhibition Activity

5,7-Dichloroemodin demonstrates potent inhibitory effects against AlkB homologs (ALKBHs), particularly ALKBH3 and FTO (Fat Mass and Obesity-associated protein). Its activity is compared to other anthraquinones below:

Compound Target Enzyme IC₅₀ (μM) Thermal Shift (ΔTm, °C) Source
This compound EcAlkB 16.4 +14.6 (FTO) Synthesized/lichen derivatives
7-Chloroemodin EcAlkB 19.8 +18.7 (FTO) Fungal/lichen sources
Rhein ALKBH3 0.04 +10.2 (ALKBH3) Natural anthraquinone
Emodin FTO >100 +8.5 (FTO) Natural anthraquinone
  • Key Findings :
    • This compound outperforms rhein in EcAlkB inhibition (IC₅₀ = 16.4 μM vs. 20.5 μM) but is less potent against ALKBH3 compared to rhein (IC₅₀ = 40 nM) .
    • Chlorination enhances binding to FTO, with this compound increasing FTO's melting temperature (Tm) by 14.6°C, indicating strong protein stabilization .

Cytotoxicity and Therapeutic Index

This compound shows selective toxicity toward cancer cells, with higher therapeutic indices (TI) than its parent compound, emodin:

Compound HeLa (IC₅₀, μM) BICR18 (IC₅₀, μM) Therapeutic Index (HeLa) Source
This compound 10.6 39.8 9.6 Synthesized
Emodin 42.7 81.1 3.2 Natural
Aloe-emodin 14.6* N/A 14.6 Natural
7-Chloroemodin 25 (Necrosis%)† 100 (Necrosis%)† N/A Fungal
  • Key Findings :
    • This compound is 4-fold more cytotoxic to HeLa cells than emodin (IC₅₀ = 10.6 μM vs. 42.7 μM) .
    • At 100 μM, this compound induces 83.1% necrosis in HeLa cells, surpassing 7-chloroemodin (37.6%) and emodin (<30%) .
    • Despite aloe-emodin's higher TI (14.6), its lack of cytotoxicity in HEK293 and U87 cells limits broad applicability .

Antiviral Activity

This compound exhibits significant antiviral effects against HSV-1, outperforming most anthraquinones:

Compound HSV-1 Inhibition (Plaque Assay) Effective Concentration (μg/mL) Source
This compound Complete inhibition 1.0 Lichen
Hypericin Complete inhibition 0.01 Lichen
7-Chloroemodin Partial inhibition 1.0 Lichen
6-O-Methylemodin Inactive >5.0 Lichen
  • Key Findings: this compound completely inhibits HSV-1 at 1.0 μg/mL, comparable to hypericin but less potent than hypericin’s 0.01 μg/mL activity .

Physicochemical Properties

Chlorination alters physicochemical behavior, as observed in TLC mobility and UV/Vis spectra:

Compound TLC Mobility (PPM system) UV/Vis λmax (nm) Source
This compound Slower than emodin 480 Fungal
Emodin Baseline 440 Fungal
7-Chloroemodin Intermediate 460 Fungal
  • Key Findings :
    • The electron-withdrawing Cl atoms cause a bathochromic shift (red shift) in UV/Vis spectra, with this compound absorbing at 480 nm vs. emodin’s 440 nm .
    • In TLC, chlorinated derivatives migrate slower in polar solvent systems (PPM) due to increased molecular weight and polarity .

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